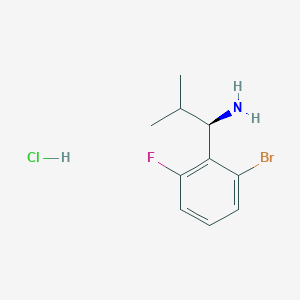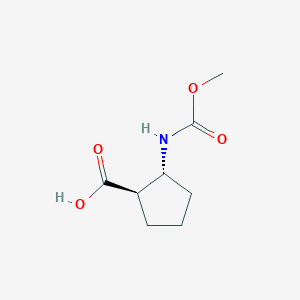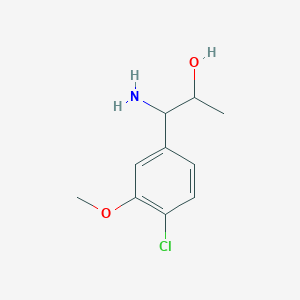
1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-OL is an organic compound with a complex structure that includes an amino group, a chloro-substituted aromatic ring, and a methoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-OL typically involves multi-step organic reactions. One common method includes the reaction of 4-chloro-3-methoxybenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LiAlH4). The final step involves the addition of a hydroxyl group to the amine, which can be achieved through various methods, including catalytic hydrogenation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ alternative reducing agents and catalysts to optimize the reaction conditions and reduce costs.
化学反応の分析
Types of Reactions
1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amino group or the aromatic ring.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the aromatic ring.
科学的研究の応用
1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism by which 1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-OL exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
1-Amino-1-(4-methoxyphenyl)propan-2-OL: Lacks the chloro group, which may affect its reactivity and interactions.
1-Amino-1-(4-chlorophenyl)propan-2-OL: Lacks the methoxy group, which can influence its solubility and binding properties.
1-Amino-1-(4-chloro-3-methylphenyl)propan-2-OL: The presence of a methyl group instead of a methoxy group can alter its chemical behavior.
Uniqueness
1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-OL is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both chloro and methoxy groups on the aromatic ring allows for diverse chemical modifications and interactions, making it a valuable compound in various research applications.
特性
分子式 |
C10H14ClNO2 |
|---|---|
分子量 |
215.67 g/mol |
IUPAC名 |
1-amino-1-(4-chloro-3-methoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14ClNO2/c1-6(13)10(12)7-3-4-8(11)9(5-7)14-2/h3-6,10,13H,12H2,1-2H3 |
InChIキー |
PCQTYACTMUPYOI-UHFFFAOYSA-N |
正規SMILES |
CC(C(C1=CC(=C(C=C1)Cl)OC)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


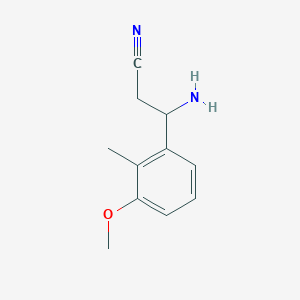


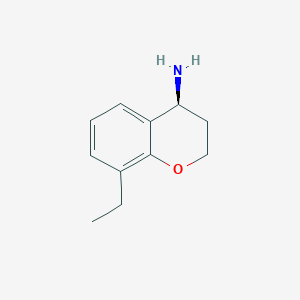

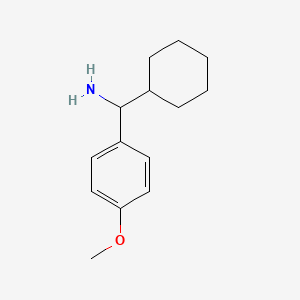
![1,7-Diazaspiro[4.5]decane, 7-methyl-](/img/structure/B13057259.png)
![7-Methyl-1,7-diazaspiro[4.4]nonan-2-one](/img/structure/B13057261.png)
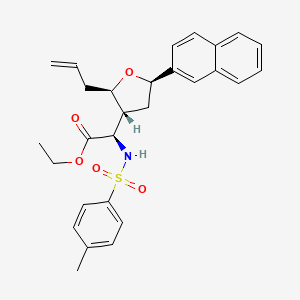

![4-(2-(4-Fluorophenyl)hydrazono)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13057280.png)
